molecular formula C16H17N3O2 B1223093 2-Methoxy-6-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol

2-Methoxy-6-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol

Cat. No. B1223093
M. Wt: 283.32 g/mol
InChI Key: WTTWIHLYQAPEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol is a member of methoxybenzenes and a member of phenols.

Scientific Research Applications

  • Antibacterial Applications : A study by Tavman et al. (2009) focused on the preparation and characterization of various 2-methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols and their complexes with different metals. These compounds, including structures similar to the specified chemical, showed notable antibacterial activity against Gram-positive bacteria (Tavman et al., 2009).

  • Cancer Research : Minegishi et al. (2015) synthesized a series of indenopyrazoles, where certain compounds displayed promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. This study suggests potential applications in cancer research for compounds structurally related to the specified chemical (Minegishi et al., 2015).

  • Chemical Reactivity and Catalysis : Research by Battaini et al. (2003) explored the reactivity of a dicopper(II) complex with a ligand similar to the specified compound. This study provided insights into the pathway of unusual double hydroxylation reactions, which could have implications in catalysis and synthetic chemistry (Battaini et al., 2003).

  • Biocompatible Chemosensors : Dey et al. (2016) investigated the use of compounds structurally related to the specified chemical as selective fluorescence sensors for Zn2+ ions. These findings are significant in the development of biocompatible chemosensors for applications in biological and environmental monitoring (Dey et al., 2016).

  • Functional Modeling in Biochemistry : Casella et al. (1996) conducted studies using dinuclear copper(I) complexes with polybenzimidazole ligands, mimicking the activity of the copper enzyme tyrosinase. This research provided insights into the mechanism of phenol ortho-hydroxylation, relevant to biochemistry and enzyme modeling (Casella et al., 1996).

  • Photodynamic Therapy in Cancer Treatment : Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds with high singlet oxygen quantum yield, containing groups structurally related to the specified compound. These compounds showed potential for use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

  • Enzymatic Oxidation Studies : Chivukula and Renganathan (1995) examined the laccase oxidation of phenolic azo dyes, including derivatives structurally related to the specified chemical. This study contributes to understanding the enzymatic processes in bioremediation and industrial applications (Chivukula & Renganathan, 1995).

properties

Product Name

2-Methoxy-6-[[(1-methyl-2-benzimidazolyl)amino]methyl]phenol

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-methoxy-6-[[(1-methylbenzimidazol-2-yl)amino]methyl]phenol

InChI

InChI=1S/C16H17N3O2/c1-19-13-8-4-3-7-12(13)18-16(19)17-10-11-6-5-9-14(21-2)15(11)20/h3-9,20H,10H2,1-2H3,(H,17,18)

InChI Key

WTTWIHLYQAPEJS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O

solubility

6.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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